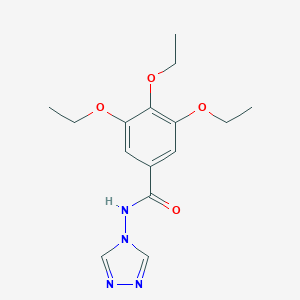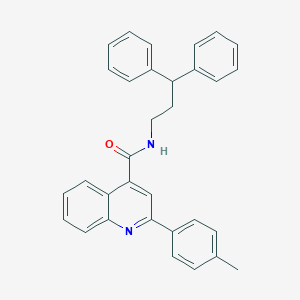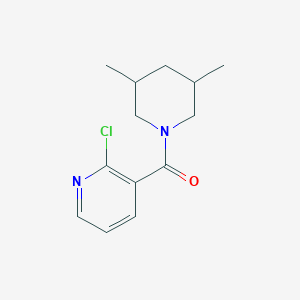
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a piperidine ring substituted with two methyl groups and a carbonyl group attached to the pyridine ring through a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with 3,5-dimethylpiperidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphoryl chloride and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation reactions can produce N-oxides.
科学研究应用
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and polymers
作用机制
The mechanism of action of (2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Similar Compounds
2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
2-Chloropyridine: A simpler compound with a chlorine atom attached to the pyridine ring.
3,5-Dimethylpiperidine: A piperidine derivative with two methyl groups attached to the ring
Uniqueness
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC 名称 |
(2-chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H17ClN2O/c1-9-6-10(2)8-16(7-9)13(17)11-4-3-5-15-12(11)14/h3-5,9-10H,6-8H2,1-2H3 |
InChI 键 |
ZEALNMCHIAYMLP-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)C |
规范 SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


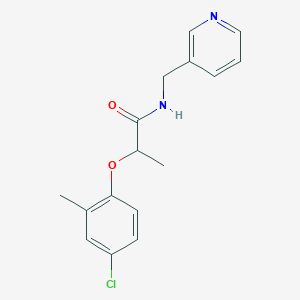
![N-[4-(dimethylamino)phenyl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334659.png)
![5-{3-Bromo-2-hydroxy-5-nitrobenzylidene}-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334660.png)
![N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334661.png)
![Ethyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334665.png)
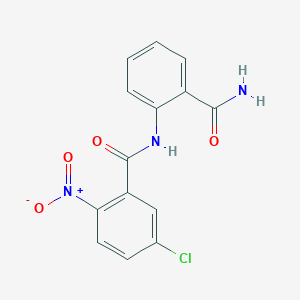
![ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B334667.png)
![2-(2-chloro-4,5-difluorophenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B334668.png)
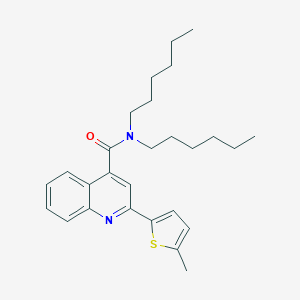
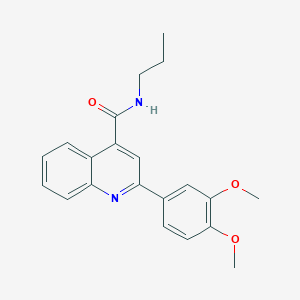
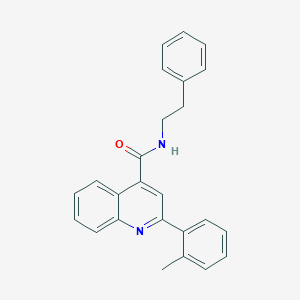
methanone](/img/structure/B334673.png)
